molecular formula C20H39N5O7 B1195830 Antibiotic G-52 CAS No. 51909-61-6

Antibiotic G-52

カタログ番号: B1195830
CAS番号: 51909-61-6
分子量: 461.6 g/mol
InChIキー: ARCVBMPERJRMKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Antibiotic G-52 is a broad-spectrum aminoglycoside produced by Micromonospora zionensis, first isolated and characterized in 1976 . Structurally, it is identified as 6'-N-methylsisomicin, with the molecular formula C₂₀H₃₉N₅O₇ . Its core structure consists of a 2-deoxystreptamine (DOS) ring linked to two aminosugar moieties, distinguishing it from other aminoglycosides through a 6'-methylation modification .

G-52 exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive organisms (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 0.01 to 17.5 μg/mL depending on the strain . Notably, it demonstrates enhanced efficacy against 6'-N-acetylating bacterial strains, a common resistance mechanism in pathogens exposed to gentamicin or sisomicin .

特性

CAS番号

51909-61-6

分子式

C20H39N5O7

分子量

461.6 g/mol

IUPAC名

2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3

InChIキー

ARCVBMPERJRMKB-UHFFFAOYSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O

正規SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O

同義語

6'-N-methylsisomicin
G 52
G-52

製品の起源

United States

類似化合物との比較

Structural Differentiation

The structural uniqueness of G-52 lies in its 6'-N-methyl group, which differentiates it from sisomicin (unsaturated diaminosugar) and gentamicin (non-methylated 6' position) . This modification reduces susceptibility to bacterial acetyltransferases, a key resistance mechanism .

Table 1: Structural Comparison of G-52 with Key Aminoglycosides

Compound Core Structure 6' Modification Resistance Profile
G-52 2-Deoxystreptamine 6'-N-methylation Resistant to 6'-N-acetylating enzymes
Sisomicin Unsaturated diaminosugar None Susceptible to 6'-N-acetylation
Gentamicin 4,6-Disubstituted DOS None Susceptible to multiple modifying enzymes
Verdamicin 4,5-Disubstituted DOS None Susceptible to phosphorylation

Antimicrobial Spectrum and Efficacy

G-52’s spectrum overlaps with gentamicin and sisomicin but shows superior activity against resistant strains. For example:

  • Against 6'-N-acetylating E. coli , G-52 achieves an MIC of0.05 μg/mL , compared to gentamicin (MIC >20 μg/mL) .
  • In Pseudomonas aeruginosa, G-52 (MIC: 1.56 μg/mL) outperforms verdamicin (MIC: 6.25 μg/mL) .

Table 2: MIC Values (μg/mL) of G-52 vs. Comparators

Pathogen G-52 Sisomicin Gentamicin Verdamicin
E. coli (wild-type) 0.01 0.02 0.03 0.05
E. coli (6'-N-acetyl) 0.05 >20 >20 >20
P. aeruginosa 1.56 3.12 6.25 6.25

Resistance Mechanisms

G-52’s self-resistance in M. zionensis is mediated by Sgm methyltransferase, which methylates 16S rRNA at position G1405, preventing ribosomal binding of aminoglycosides . This mechanism is absent in pathogens, allowing G-52 to evade common resistance strategies . In contrast, gentamicin-resistant pathogens often harbor aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AAC) or phosphotransferases (APH) .

Q & A

Q. What methodologies are employed to determine the chemical structure of Antibiotic G-52?

Antibiotic G-52 (6′-N-methylsisomicin) is structurally characterized using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy , combined with synthetic confirmation via chemical derivatization. For instance, Davies et al. (1978) confirmed its structure by synthesizing G-52 from sisomicin through selective N-methylation at the 6′-position, validated by mass spectrometry and comparative spectral analysis with natural isolates .

Key Data :

TechniqueApplication in G-52 Structural AnalysisReference
X-ray diffractionResolved 3D conformation of the aminocyclitol ring
NMR spectroscopyIdentified hydroxyl and methylamine functional groups

Q. How is the in vitro antibacterial efficacy of Antibiotic G-52 assessed against Gram-positive and Gram-negative pathogens?

Standardized broth microdilution assays (per CLSI guidelines) are used to determine minimum inhibitory concentrations (MICs). Studies show G-52 exhibits broad-spectrum activity with MICs ranging from 0.01 μg/mL (vs. Staphylococcus aureus) to 17.5 μg/mL (vs. Pseudomonas aeruginosa) , demonstrating enhanced potency compared to gentamicin in certain strains .

Activity Spectrum :

Bacterial StrainMIC Range (μg/mL)Reference
Bacillus subtilis0.015–0.05
Escherichia coli0.1–2.5
Klebsiella pneumoniae0.5–5.0

Q. What experimental approaches validate the biosynthetic pathway of Antibiotic G-52 in Micromonospora zionensis?

Gene knockout studies and heterologous expression in model actinomycetes (e.g., Streptomyces lividans) confirm the role of the sgm methyltransferase in G-52 biosynthesis. The sgm gene catalyzes 6′-N-methylation of sisomicin precursors, as demonstrated through LC-MS analysis of intermediates in mutant strains .

Advanced Research Questions

Q. What molecular mechanisms underlie bacterial resistance to Antibiotic G-52?

Resistance arises primarily through 16S rRNA methylation at position G1405 by the Sgm methyltransferase, which sterically blocks G-52 binding to the ribosome’s decoding site. This mechanism confers cross-resistance to other 4,6-disubstituted aminoglycosides (e.g., gentamicin). Crystallographic studies reveal that m⁷G1405 modification reduces G-52’s binding affinity by 90% .

Q. How do structural modifications at the 6′-N position influence Antibiotic G-52’s ribosomal binding affinity and antibacterial activity?

Structure-activity relationship (SAR) studies via semi-synthetic derivatization demonstrate that:

  • 6′-N-hydroxyethyl substitution improves ribosomal binding by forming hydrogen bonds with A1408 in 16S rRNA.
  • 6′-N-acylation reduces activity due to steric hindrance.

These findings are validated using isothermal titration calorimetry (ITC) and MIC assays against resistant strains .

Q. What experimental strategies resolve contradictions in MIC data across bacterial strains for Antibiotic G-52?

Contradictions arise from variations in:

  • Efflux pump expression (e.g., AcrAB-TolC in Enterobacteriaceae).
  • Ribosomal methylation gene prevalence (e.g., armA vs. sgm).

To address this, researchers:

  • Normalize testing using CLSI-recommended cation-adjusted Mueller-Hinton broth .
  • Perform whole-genome sequencing to identify resistance markers in discrepant isolates .

Methodological Recommendations

  • For structural studies: Combine high-resolution mass spectrometry (HRMS) with molecular dynamics simulations to predict binding conformations .
  • For resistance analysis: Use RNA footprinting assays to map antibiotic-ribosome interactions in methyltransferase-expressing strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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